![molecular formula C19H17BrN2O3 B2582071 4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-82-8](/img/structure/B2582071.png)
4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline group, which is a type of heterocyclic compound. Quinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a bromine atom attached to a benzene ring, and an amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase its molecular weight and could affect its solubility .科学的研究の応用
Quinoline Derivatives in Corrosion Inhibition
Quinoline derivatives, including those with methoxy groups, have been recognized for their effectiveness as anticorrosive materials. They exhibit significant protection against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces through coordination bonding. This property is particularly valuable in the development of safer and environmentally friendly corrosion inhibitors for various industries, including construction and manufacturing (Verma, Quraishi, & Ebenso, 2020).
Antiviral and Antimicrobial Applications
Research into quinoline and its derivatives has also uncovered potential antiviral and antimicrobial properties. A review of benzazine derivatives, including quinoline and quinoxaline, highlighted their potential for designing effective antiviral drugs. These compounds' structural diversity and functional adaptability make them suitable candidates for developing treatments against various viral infections, showcasing the versatility of quinoline derivatives in medicinal chemistry (Mochulskaya, Nosova, & Charushin, 2021).
Application in Organic Electronics and Optoelectronics
Quinoline derivatives have found significant applications in the field of organic electronics and optoelectronics due to their excellent electronic properties. They serve as core components in the development of materials for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The ability of these compounds to participate in π-π stacking interactions makes them valuable in creating materials with desirable charge transport properties, essential for high-performance electronic and optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Impact and Safety
While the primary focus is on the positive scientific applications of quinoline derivatives, it's crucial to also consider their environmental impact. Studies on the environmental effects of similar compounds, such as sunscreen active ingredients like oxybenzone, have highlighted the need for careful consideration of the ecological consequences of widespread chemical usage. Research into the environmental persistence, bioaccumulation, and potential toxicity of quinoline derivatives is essential for ensuring their safe and sustainable application across various fields (Schneider & Lim, 2019).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promising anti-tubercular activity, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .
特性
IUPAC Name |
4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGVMLSAGLKDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

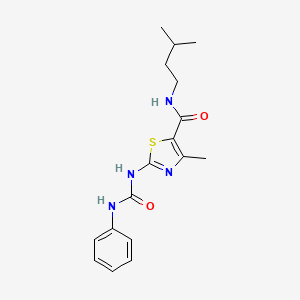
![Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2581991.png)
![N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine](/img/structure/B2581992.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2581996.png)
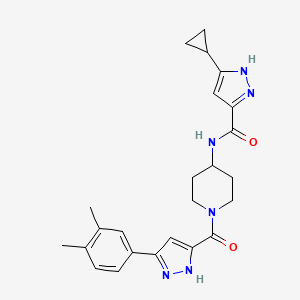
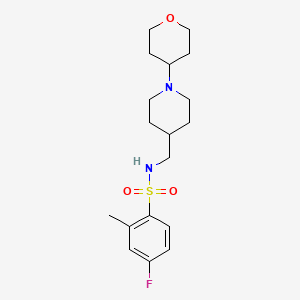
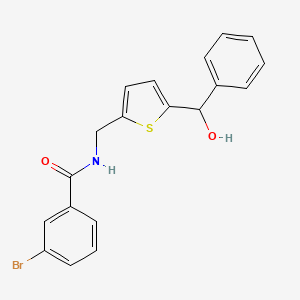
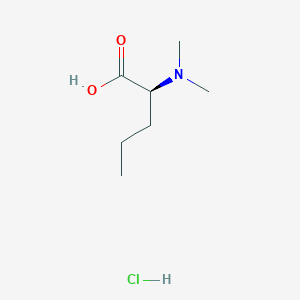
![1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2582007.png)
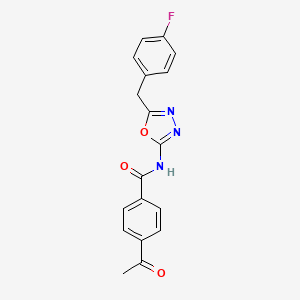

![6-[4-(Tert-butyl)phenoxy]nicotinonitrile](/img/structure/B2582011.png)